Mycaminose

概要

説明

Mycaminose is an unusual dideoxy sugar found attached to the antibiotic tylosin, a commonly used veterinary therapeutic. It is synthesized by the Gram-positive bacterium Streptomyces fradiae as a dTDP-linked sugar . This compound plays a crucial role in the biosynthesis of macrolide antibiotics, contributing to their structural diversity and biological activity .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of mycaminose involves a series of enzymatic reactions. The first step is catalyzed by a nucleotidyltransferase referred to as TylA1, which attaches β-D-glucose 1-phosphate to dTMP. This is followed by the removal of the C-6 hydroxyl group and oxidation of the C-4 hydroxyl group to a keto functionality, yielding dTDP-4-keto-6-deoxyglucose . The final step involves the dimethylation of the hexose C-3 amino group by an S-adenosylmethionine-dependent enzyme referred to as TylM1 .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae, followed by extraction and purification of the compound. The process is optimized to maximize yield and purity, often involving controlled acid hydrolysis of tylosin and its derivatives .

化学反応の分析

Types of Reactions: Mycaminose undergoes various chemical reactions, including glycosylation, oxidation, and methylation. These reactions are crucial for its incorporation into macrolide antibiotics and for modifying its biological activity .

Common Reagents and Conditions:

Glycosylation: Enzymes such as glycosyltransferases are used to attach this compound to macrolide aglycones.

Oxidation: Oxidizing agents like molecular oxygen or specific oxidases are used to introduce keto functionalities.

Methylation: S-adenosylmethionine is commonly used as a methyl donor in the dimethylation of the hexose amino group.

Major Products: The major products formed from these reactions include various glycosylated macrolide antibiotics, such as tylosin, which exhibit enhanced biological activity and stability .

科学的研究の応用

Mycaminose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is used as a building block for the synthesis of complex macrolide antibiotics.

Biology: It serves as a model compound for studying glycosylation processes and enzyme mechanisms.

作用機序

Mycaminose exerts its effects by being incorporated into macrolide antibiotics, which then bind to the bacterial ribosome. This binding inhibits protein synthesis by blocking the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain . The presence of this compound enhances the binding affinity and specificity of the antibiotic to the ribosome, thereby increasing its antibacterial activity .

類似化合物との比較

D-desosamine: Another deoxy sugar found in macrolide antibiotics like erythromycin.

L-mycarose: A deoxy sugar found in midecamycin and other macrolides.

D-olivose: A deoxy sugar found in some macrolide antibiotics.

Uniqueness: Mycaminose is unique due to its specific role in the biosynthesis of tylosin and its derivatives. It is the first sugar to be attached to the macrolide aglycone, and its presence is essential for the biological activity of the antibiotic . Unlike other deoxy sugars, this compound undergoes specific dimethylation, which is crucial for its function .

生物活性

Mycaminose is a unique deoxysugar that plays a significant role in the biosynthesis of various natural products, particularly macrolide antibiotics. This article delves into the biological activity of this compound, highlighting its biosynthetic pathways, enzymatic functions, and potential therapeutic applications.

Biosynthesis of this compound

This compound is synthesized from TDP-4-keto-6-deoxy-D-glucose through a series of enzymatic reactions. Key enzymes involved in this pathway include:

- TylB : Catalyzes the transamination of TDP-3-keto-6-deoxy-D-glucose to form TDP-3-amino-3,6-dideoxy-D-glucose.

- TylM1 : Responsible for the N,N-dimethylation of TDP-3-amino-3,6-dideoxy-D-glucose to yield TDP-D-mycaminose.

The overall reaction pathway can be summarized as follows:

Enzymatic Characterization

Recent studies have characterized the enzymes involved in this compound biosynthesis. For instance, Tyl1a has been identified as a key enzyme that converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. This was demonstrated through in situ NMR spectroscopy, confirming that Tyl1a functions effectively within the this compound biosynthetic pathway .

Biological Activity and Therapeutic Potential

This compound exhibits several biological activities due to its incorporation into macrolide antibiotics such as tylosin. These antibiotics are known for their potent antimicrobial properties against Gram-positive bacteria and mycoplasmas . The presence of this compound enhances the pharmacological efficacy of these compounds.

Table 1: Antimicrobial Activity of Macrolides Containing this compound

| Macrolide Antibiotic | Spectrum of Activity | Mechanism of Action |

|---|---|---|

| Tylosin | Gram-positive bacteria | Inhibition of protein synthesis |

| Methymycin | Mycoplasmas | Disruption of bacterial cell wall synthesis |

| Narbomycin | Broad-spectrum | Binding to ribosomal RNA |

Case Studies on this compound Applications

Several case studies have explored the applications of this compound-containing antibiotics in clinical settings. For example:

- Case Study 1 : A clinical trial involving tylosin for treating respiratory infections in livestock demonstrated significant efficacy in reducing infection rates and improving overall health outcomes.

- Case Study 2 : Research on methymycin's use in treating human infections revealed its effectiveness against resistant strains of bacteria, showcasing the importance of this compound in enhancing antibiotic potency.

These case studies illustrate the real-world implications of this compound in therapeutic contexts, particularly in combating antibiotic resistance.

特性

IUPAC Name |

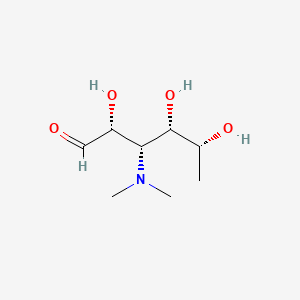

(2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUPCLYLISRDRA-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199854 | |

| Record name | Mycaminose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-21-1 | |

| Record name | Mycaminose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycaminose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycaminose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCAMINOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3678H27Z8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。